molecular formula C23H16F8N4O3 B605546 APS6-45 CAS No. 2188236-41-9

APS6-45

Cat. No.: B605546
CAS No.: 2188236-41-9
M. Wt: 548.39
InChI Key: MVUPJRHPAMCBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of APS6-45 are components of the RAS/MAPK signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various forms of cancer .

Mode of Action

This compound acts by inhibiting the RAS/MAPK signaling pathway . It suppresses the growth of certain cancer cells, such as medullary thyroid carcinoma (MTC) cells . This compound exhibits strong inhibitory effects on Ret-mediated transformation, which is a key process in the development of many cancers .

Biochemical Pathways

By inhibiting the RAS/MAPK signaling pathway, this compound affects a number of downstream biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The inhibition of these pathways can lead to the suppression of tumor growth .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties. It is orally active and reaches a concentration of approximately 10 µM in blood plasma when dosed orally . This compound also has a relatively long half-life of 5.6 hours, which is similar to the pharmacokinetic parameters of Sorafenib, a well-known cancer drug .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It strongly suppresses the growth of human MTC cells and inhibits the growth of established tumors in xenografted mice . This compound treatment leads to partial or complete responses in a significant proportion of dosed mice .

Safety and Hazards

APS6-45 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APS6-45 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for this compound are not widely available in the public domain. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

APS6-45 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different biological activities .

Scientific Research Applications

APS6-45 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of APS6-45

This compound is unique in its ability to strongly inhibit RAS pathway signaling with minimal whole animal toxicity. It has shown superior efficacy in preclinical models compared to other similar compounds .

Properties

IUPAC Name

4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUPJRHPAMCBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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